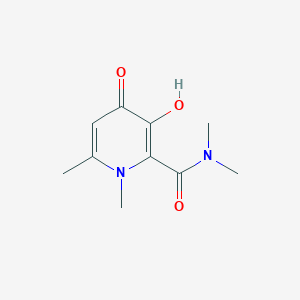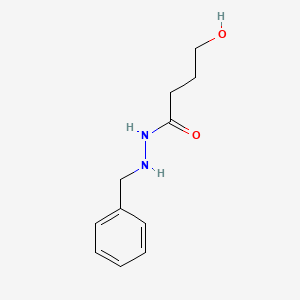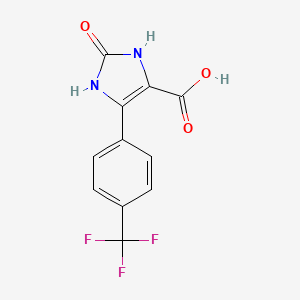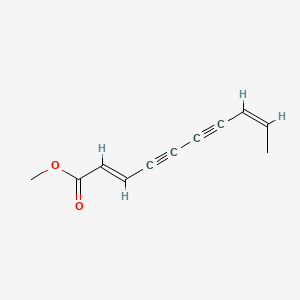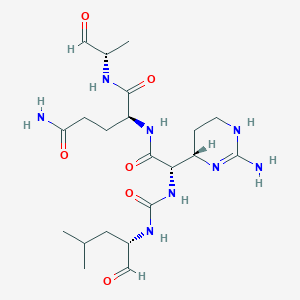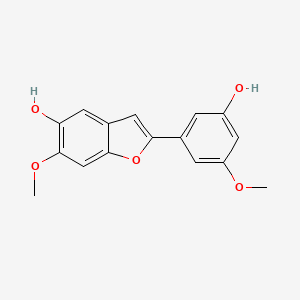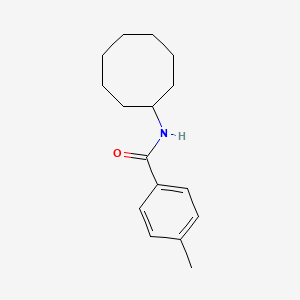![molecular formula C10H16N4O2 B13809925 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol CAS No. 526184-84-9](/img/structure/B13809925.png)
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere, using solvents like dichloromethane or ethanol, and require catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(ethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(dimethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
Comparison:
- Structural Differences: Variations in the amino group (methyl, ethyl, dimethyl) lead to differences in chemical reactivity and biological activity.
- Uniqueness: The specific arrangement of functional groups in this compound provides unique properties, such as specific binding affinities and reactivity profiles.
Eigenschaften
CAS-Nummer |
526184-84-9 |
|---|---|
Molekularformel |
C10H16N4O2 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-[5-amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H16N4O2/c1-12-10-6(11)2-3-9(13-10)14-4-7(15)8(16)5-14/h2-3,7-8,15-16H,4-5,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
GMKNWCXIOWDBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=N1)N2CC(C(C2)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
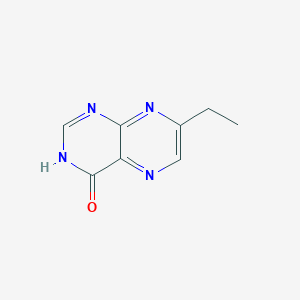
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
